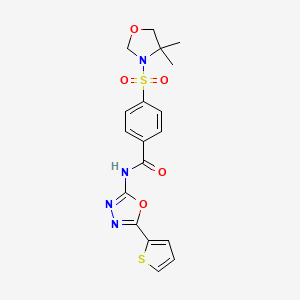
4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H18N4O5S2 and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N4O6S, with a molecular weight of approximately 446.49 g/mol. The structure features a sulfonyl group attached to an oxazolidinone and oxadiazole moieties, which are known to influence biological activity due to their interactions with various biomolecules.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including the compound , exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) highlighted that oxadiazole derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
Minimum Inhibitory Concentration (MIC) Data:
| Strain | MIC (µg/ml) | Reference Compound (Vancomycin) |
|---|---|---|
| MSSA (Newman) | 16 | 2 |
| MRSA (MW2) | 8 | 4 |
| MSSA (ATCC 29213) | 8 | 2 |
| MRSA (USA300) | 4 | 4 |
This table summarizes the antibacterial efficacy of the compound compared to established antibiotics .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored in various studies. For instance, compounds bearing the oxadiazole structure have shown cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism. For example, studies suggest that oxadiazole derivatives may interfere with the biosynthesis pathways critical for the survival of pathogenic bacteria and cancer cells .
Case Studies
- Antitubercular Activity : A series of studies have demonstrated that oxadiazole derivatives can significantly inhibit the growth of Mycobacterium tuberculosis. For example, compound 3a was noted for its excellent metabolic stability and bioavailability, with a long half-life and effective concentration levels in target organs .
- Antibacterial Spectrum : Research conducted on various strains of Staphylococcus aureus showed that the compound exhibited comparable or superior activity against resistant strains when compared to traditional antibiotics like vancomycin .
科学研究应用
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have been shown to inhibit cancer cell growth effectively. In vitro studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Case Study:
A recent study synthesized a series of oxadiazole derivatives and evaluated their cytotoxic effects against glioblastoma cell lines. The results indicated that specific compounds significantly reduced cell viability and induced DNA damage in cancer cells .
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| 5b | LN229 | 85% |
| 5d | LN229 | 78% |
| 5m | LN229 | 82% |
Anti-Diabetic Properties
Certain oxadiazole derivatives have shown promise in managing diabetes. In vivo studies using models like Drosophila melanogaster demonstrated that these compounds can effectively lower blood glucose levels . This suggests their potential as therapeutic agents for diabetes management.
Research Findings:
Compounds derived from 1,3,4-oxadiazoles have been screened for anti-diabetic activity, revealing significant glucose-lowering effects in tested models .
Agricultural Applications
The compound's sulfonamide group enhances its potential as an agrochemical agent. Sulfonamides are known for their herbicidal properties, which can be beneficial in developing effective weed management strategies.
Herbicidal Activity
Research has indicated that formulations based on sulfonamide derivatives can exhibit improved biological properties for weed control. These compounds act pre-emergence by inhibiting weed seed germination through soil application .
Application Example:
Formulations containing similar sulfonamide structures have been successfully used in agricultural settings to manage grass and broadleaf weeds effectively .
Antimicrobial Properties
In addition to anticancer and anti-diabetic activities, oxadiazole derivatives have demonstrated antimicrobial effects against various pathogens. Studies show that these compounds can inhibit bacterial growth and exhibit antifungal properties.
Biological Evaluation:
A series of synthesized oxadiazole derivatives were screened for antimicrobial activity against common bacterial strains. Results indicated moderate to significant inhibition of bacterial growth .
属性
IUPAC Name |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-18(2)10-26-11-22(18)29(24,25)13-7-5-12(6-8-13)15(23)19-17-21-20-16(27-17)14-4-3-9-28-14/h3-9H,10-11H2,1-2H3,(H,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUFGHPPLWZKQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













